molecular formula C15H14O3 B8774788 2-(1,1'-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID

2-(1,1'-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID

Cat. No.: B8774788
M. Wt: 242.27 g/mol
InChI Key: BRGSEHHSPCVJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID is an organic compound that features a biphenyl moiety attached to a hydroxypropanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing biphenyl derivatives .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic methodologies that ensure high yield and purity. Techniques such as column chromatography are used for purification .

Chemical Reactions Analysis

Types of Reactions: 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID exerts its effects involves its interaction with specific molecular targets. For instance, its anti-inflammatory action is believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory pathway . The compound’s structure allows it to fit into the active site of these enzymes, thereby blocking their activity.

Comparison with Similar Compounds

Uniqueness: 2-(1,1’-BIPHENYL)-4-YL-2-HYDROXYPROPANOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

2-hydroxy-2-(4-phenylphenyl)propanoic acid

InChI

InChI=1S/C15H14O3/c1-15(18,14(16)17)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-10,18H,1H3,(H,16,17)

InChI Key

BRGSEHHSPCVJLH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The crude ethyl 2-[(1,1'-biphenyl)-4-yl]-2-hydroxypropionate was saponified by treating with 100 mL of ethanol and 100 mL of 4.0M NaOH solution. The suspension was stirred for 3 hours, after which a clear solution formed The solution was concentrated, diluted with 150 mL of H2O, washed with 2×50 mL of ether, and acidified to pH 1 with 10% HCl solution. The aqueous phase was extracted with 3×100 mL portions of ether and the combined ether extracts were washed with 50 mL of H2O, 50 mL of brine, dried (MgSO4) and concentrated leaving 18.3 g (72% yield) of racemic 2-[(1,1'-biphenyl)-4-yl]-2-hydroxypropionic acid as a white solid after was recrystallization from CHCl3 and hexanes.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.